molecular formula C8H2N4S2 B12642398 1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile CAS No. 50869-11-9

1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile

Cat. No.: B12642398
CAS No.: 50869-11-9
M. Wt: 218.3 g/mol
InChI Key: FPOLEVHPVJCHTA-UHFFFAOYSA-N
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Description

1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile is a chemical compound known for its unique structure and properties It belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon This compound features a pyrazine ring fused with a dithiino ring and two cyano groups attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate dithiino and pyrazine derivatives under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high efficiency and consistency in the production process. The choice of raw materials, reaction conditions, and purification steps are crucial factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups or sulfur atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives. Substitution reactions can lead to a variety of substituted pyrazine or dithiino derivatives.

Scientific Research Applications

1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and materials with unique electronic properties.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur and nitrogen-containing compounds have shown efficacy.

    Industry: The compound’s unique properties make it useful in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The presence of sulfur and nitrogen atoms in its structure allows it to form strong interactions with various biological molecules, such as enzymes and receptors. These interactions can modulate the activity of these molecules, leading to potential therapeutic effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dithiino[2,3-b]thiadiazole-3,4-dicarbonitrile: This compound has a similar structure but includes a thiadiazole ring instead of a pyrazine ring.

    9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile: This compound features an indeno ring fused with a pyrazine ring and two cyano groups.

Uniqueness

1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile is unique due to its specific combination of sulfur and nitrogen atoms in the fused ring system. This unique structure imparts distinct electronic and chemical properties, making it valuable for various applications in research and industry. Its ability to undergo diverse chemical reactions and interact with biological molecules further distinguishes it from similar compounds.

Biological Activity

1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile (CAS No. 50869-11-9) is a heterocyclic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its dithiino structure fused with a pyrazine ring and two cyano groups. Its molecular formula is C6H2N4S2, and it possesses a molecular weight of 198.23 g/mol. The presence of electron-withdrawing cyano groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. Preliminary studies suggest that this compound may exert its effects through:

  • Inhibition of Enzymatic Activity : Some studies indicate that it may inhibit specific enzymes involved in cellular signaling pathways.
  • Antioxidant Activity : The dithiino structure may confer antioxidant properties, potentially protecting cells from oxidative stress.
  • Antimicrobial Properties : Initial evaluations have shown that it exhibits antimicrobial activity against various bacterial strains.

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound:

Study Biological Activity Methodology Results
Study A AntimicrobialIn vitro assaysEffective against Staphylococcus aureus and Escherichia coli
Study B Enzyme inhibitionHigh-throughput screeningIdentified as a potential inhibitor of proteases
Study C AntioxidantDPPH assayDemonstrated significant free radical scavenging activity

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of this compound, researchers found that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods. The compound's effectiveness was comparable to known antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Enzyme Inhibition

A high-throughput screening assay identified this compound as an active inhibitor of ubiquitin-specific proteases (USPs), which play critical roles in protein degradation and cellular regulation. The compound showed selective inhibition against USP8 with an IC50 value in the low micromolar range. This finding highlights its potential therapeutic application in diseases involving dysregulated protein degradation pathways.

Properties

CAS No.

50869-11-9

Molecular Formula

C8H2N4S2

Molecular Weight

218.3 g/mol

IUPAC Name

[1,4]dithiino[2,3-b]pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C8H2N4S2/c9-3-5-6(4-10)14-8-7(13-5)11-1-2-12-8/h1-2H

InChI Key

FPOLEVHPVJCHTA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)SC(=C(S2)C#N)C#N

Origin of Product

United States

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